molecular formula C25H19FN4O B10933265 1-(4-fluorophenyl)-3,6-dimethyl-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-(4-fluorophenyl)-3,6-dimethyl-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10933265
M. Wt: 410.4 g/mol
InChI Key: FHRRORWUNMRVQC-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a fluorophenyl group, and a naphthyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3,6-dimethyl-N~4~-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 1-(4-Bromophenyl)-3,6-dimethyl-N~4~-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

1-(4-FLUOROPHENYL)-3,6-DIMETHYL-N~4~-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C25H19FN4O

Molecular Weight

410.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3,6-dimethyl-N-naphthalen-1-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H19FN4O/c1-15-14-21(25(31)28-22-9-5-7-17-6-3-4-8-20(17)22)23-16(2)29-30(24(23)27-15)19-12-10-18(26)11-13-19/h3-14H,1-2H3,(H,28,31)

InChI Key

FHRRORWUNMRVQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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